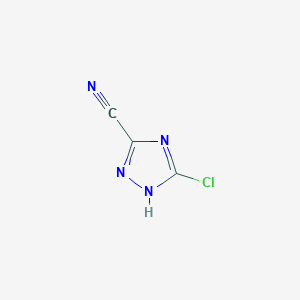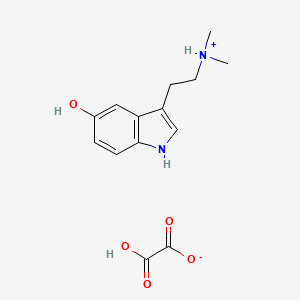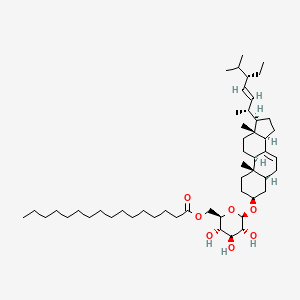![molecular formula C9H9F3O5S2 B13419363 Methanesulfonic acid, trifluoro-, [(4-methylphenyl)sulfonyl]methyl ester CAS No. 37891-93-3](/img/structure/B13419363.png)
Methanesulfonic acid, trifluoro-, [(4-methylphenyl)sulfonyl]methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methanesulfonic acid, trifluoro-, [(4-methylphenyl)sulfonyl]methyl ester is a chemical compound that belongs to the class of organosulfur compounds. It is characterized by the presence of a trifluoromethanesulfonyl group attached to a methyl ester, which is further connected to a 4-methylphenyl group. This compound is known for its strong acidic properties and is used in various chemical reactions and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methanesulfonic acid, trifluoro-, [(4-methylphenyl)sulfonyl]methyl ester typically involves the reaction of trifluoromethanesulfonic anhydride with 4-methylphenol in the presence of a base such as pyridine. The reaction is carried out under controlled conditions to ensure the formation of the desired ester product. The general reaction scheme is as follows:
[ \text{CF}_3\text{SO}_2\text{O}_2 + \text{C}_7\text{H}_8\text{O} \rightarrow \text{CF}_3\text{SO}_2\text{OCH}_2\text{C}_6\text{H}_4\text{CH}_3 ]
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Methanesulfonic acid, trifluoro-, [(4-methylphenyl)sulfonyl]methyl ester undergoes various types of chemical reactions, including:
Substitution Reactions: The trifluoromethanesulfonyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out in polar solvents like acetonitrile or dimethylformamide (DMF) at moderate temperatures.
Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide or reducing agents like sodium borohydride can be used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield sulfonamide derivatives, while reactions with alcohols can produce sulfonate esters.
Applications De Recherche Scientifique
Methanesulfonic acid, trifluoro-, [(4-methylphenyl)sulfonyl]methyl ester has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonate esters and sulfonamides.
Biology: The compound can be used in biochemical studies to modify proteins and other biomolecules.
Industry: The compound is used in the production of specialty chemicals and as a catalyst in various industrial processes.
Mécanisme D'action
The mechanism of action of methanesulfonic acid, trifluoro-, [(4-methylphenyl)sulfonyl]methyl ester involves its strong acidic properties, which enable it to act as a catalyst in various chemical reactions. The trifluoromethanesulfonyl group is highly electron-withdrawing, making the compound a strong electrophile. This allows it to participate in nucleophilic substitution reactions, where it can be attacked by nucleophiles to form new chemical bonds.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methanesulfonic acid: A simpler compound with similar acidic properties but lacking the trifluoromethanesulfonyl and 4-methylphenyl groups.
Trifluoromethanesulfonic acid: Another strong acid with similar reactivity but without the ester and 4-methylphenyl components.
Benzenesulfonic acid, 4-methyl-, methyl ester: A related compound with a similar ester structure but different substituents.
Uniqueness
Methanesulfonic acid, trifluoro-, [(4-methylphenyl)sulfonyl]methyl ester is unique due to the presence of both the trifluoromethanesulfonyl and 4-methylphenyl groups, which confer distinct reactivity and properties. This makes it particularly useful in specialized chemical reactions and industrial applications where strong acidity and specific reactivity are required.
Propriétés
Numéro CAS |
37891-93-3 |
|---|---|
Formule moléculaire |
C9H9F3O5S2 |
Poids moléculaire |
318.3 g/mol |
Nom IUPAC |
(4-methylphenyl)sulfonylmethyl trifluoromethanesulfonate |
InChI |
InChI=1S/C9H9F3O5S2/c1-7-2-4-8(5-3-7)18(13,14)6-17-19(15,16)9(10,11)12/h2-5H,6H2,1H3 |
Clé InChI |
SARNMZLPZYVMPO-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)COS(=O)(=O)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







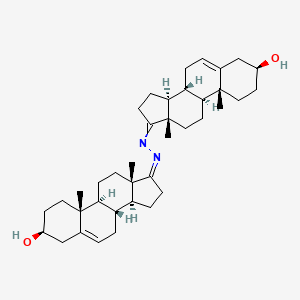
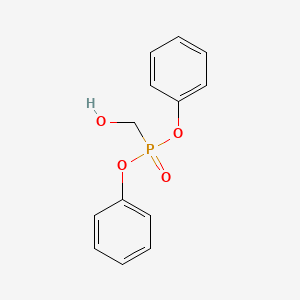
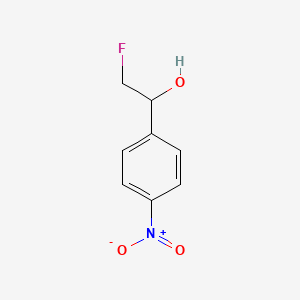

![antimony(5+);[4-(diethylamino)cyclohexa-2,5-dien-1-ylidene]-[4-[4-(diethylamino)-N-[4-(diethylamino)phenyl]anilino]phenyl]-[4-(diethylamino)phenyl]azanium;hexafluoride](/img/structure/B13419360.png)
